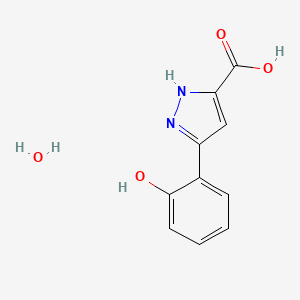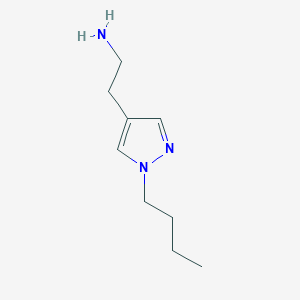
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
The compound “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to an ethan-1-amine group with a butyl group attached to the pyrazole ring .Chemical Reactions Analysis
Again, while specific chemical reactions involving “this compound” are not available, pyrazole derivatives are known to participate in a variety of chemical reactions, including cycloaddition reactions .Scientific Research Applications
Catalysis and Polymerization
- Pyrazolylamine ligands, including derivatives similar to the compound , have been utilized in nickel(II) catalyzed oligomerization and polymerization of ethylene. The reactions' products were influenced by the choice of co-catalyst and solvent, demonstrating these complexes' ability to catalyze the formation of butene, hexene, and polyethylene with varying molecular weights (Obuah et al., 2014).
Antibacterial Activity
- A series of novel derivatives synthesized from 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine showed antibacterial activity. The synthesis process involved the O-alkylation of an intermediate with various aryl alcohols, leading to compounds evaluated for their antibacterial properties (Prasad, 2021).
Copolymerization of CO2 and Cyclohexene Oxide
- Zinc(II) carboxylate complexes derived from pyrazolyl ethylamine ligands were tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes facilitated the formation of poly(cyclohexene carbonate) under solvent-free conditions, highlighting their potential in creating environmentally friendly polymers (Matiwane et al., 2020).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
- Radiation-induced hydrogels were modified through condensation with various amines, including this compound derivatives. These modifications enhanced the hydrogels' swelling properties and thermal stability, indicating potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis and Evaluation of Anticancer Agents
- Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, designed and synthesized from the core structure of this compound, were evaluated for their anticancer activity. Some of these compounds showed promising cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been reported to influence a variety of biochemical pathways, often related to the function of their biological targets .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other drugs. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and disruptions in metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis. The compound’s involvement in these pathways highlights its potential impact on drug metabolism and pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy. Studies have shown that this compound can localize to the mitochondria, influencing mitochondrial function and energy metabolism .
properties
IUPAC Name |
2-(1-butylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOSQHZSJANEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



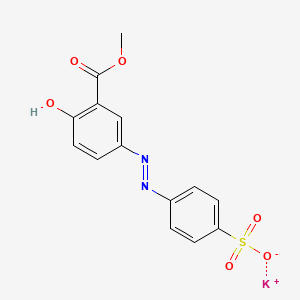
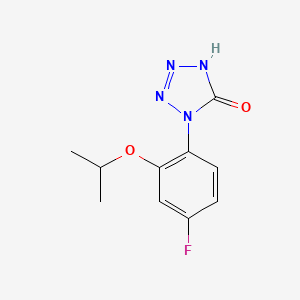

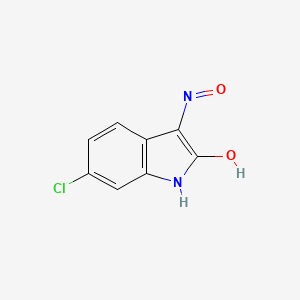
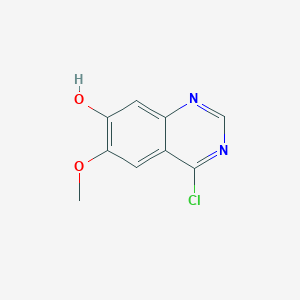
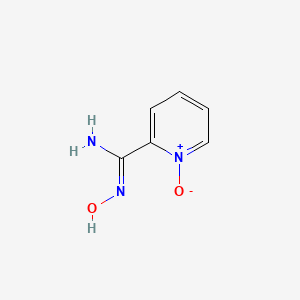
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)


![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)
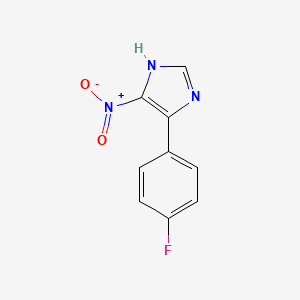
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)
